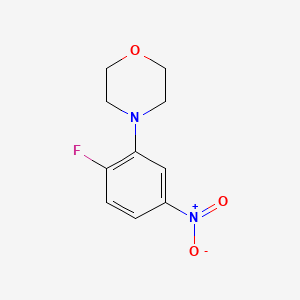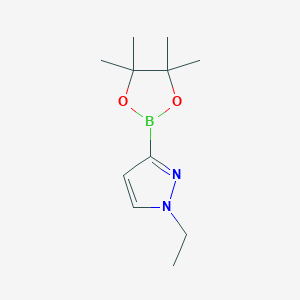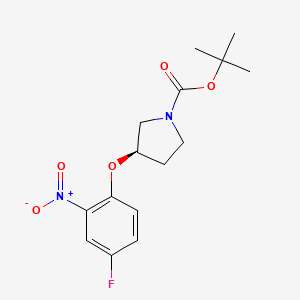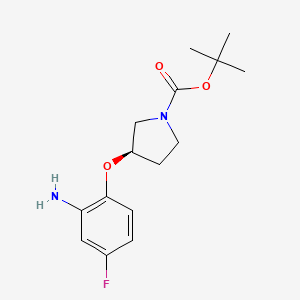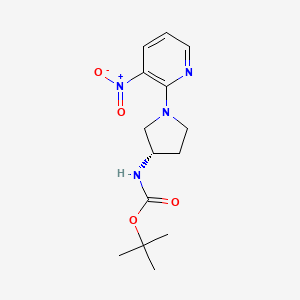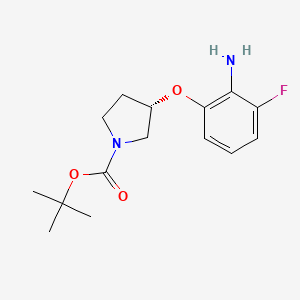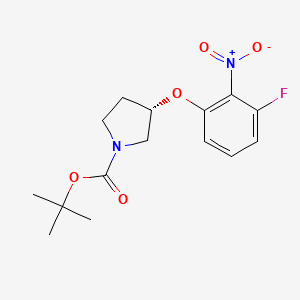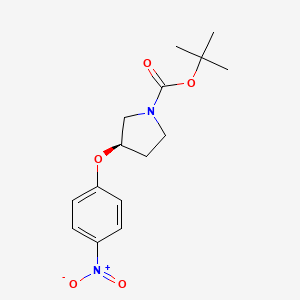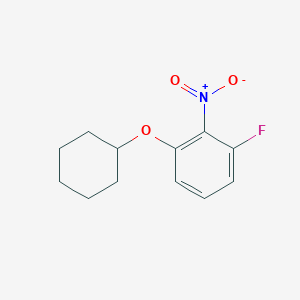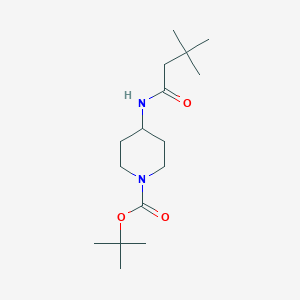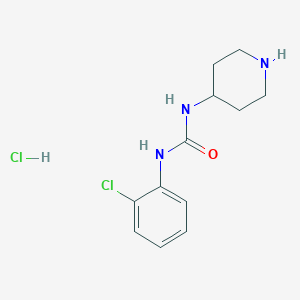
1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride, also known as CPPU, is a widely used synthetic compound with a range of applications in scientific research and laboratory experiments. CPPU is a widely studied compound due to its unique properties, including its ability to act as a selective inhibitor of the enzyme acetylcholinesterase (AChE). This ability makes CPPU a useful tool in studying the effects of acetylcholine and other neurotransmitters on the nervous system. In addition, CPPU has been used in studies of plant physiology and has been found to be an effective insecticide.
Applications De Recherche Scientifique
Antimalarial Activity
1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride: has been investigated for its antimalarial potential. Specifically, a related compound called MMV019918 (1, 1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine) was selected from the MMV Malaria Box due to its dual activity against both asexual stages and gametocytes of Plasmodium falciparum (the malaria parasite). In-depth structure-activity relationship studies and cytotoxicity evaluations led to the selection of compound 25 for further investigation . The potential transmission-blocking activity of this compound was confirmed through standard membrane-feeding assays.
Cardiovascular Effects
Both 1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride and its related compound 25 significantly prolonged atrioventricular conduction time in Langendorff-isolated rat hearts. Additionally, they exhibited inhibitory activity against Ba2+ current through Ca v 1.2 channels. These findings suggest potential cardiovascular effects and warrant further exploration .
Target Identification
An in silico target-fishing study implicated the enzyme phosphoethanolamine methyltransferase (PfPMT) as a potential target for these compounds. However, the antiplasmodial activity did not directly correlate with PfPMT inhibition, indicating that another molecular target likely contributes to their efficacy against the parasite. Nevertheless, compound 25 showed interesting activity against PfPMT, providing a starting point for identifying more potent inhibitors active against both sexual and asexual stages of P. falciparum .
Other Potential Applications
While the above areas represent the most studied applications, there may be additional unexplored uses for this compound. Researchers could investigate its effects on other biological pathways, cellular processes, or disease models.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,15,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYBJHWKRQEBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride | |
CAS RN |
1233955-59-3 | |
| Record name | Urea, N-(2-chlorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



